molecular formula C19H16N4O3 B4645223 methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate

methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate

Cat. No. B4645223
M. Wt: 348.4 g/mol
InChI Key: SBKOEJVTNJTYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate, also known as MCA-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate involves the inhibition of key enzymes involved in cell growth and proliferation, such as topoisomerase II and DNA polymerase. methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an important antioxidant. methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate in lab experiments is its high potency and specificity towards cancer cells. However, the complex synthesis method and high cost of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate may limit its widespread use in research. Additionally, the lack of information on the long-term effects of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate on healthy cells and tissues is a limitation that needs to be addressed in future studies.

Future Directions

There are several future directions for the research on methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to investigate the long-term effects of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate on healthy cells and tissues. Other potential areas of research include the identification of specific cancer types that are most responsive to methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate treatment, as well as the development of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate-based drug delivery systems for targeted cancer therapy.
Conclusion:
In conclusion, methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate is a promising compound with potential applications in cancer research and other fields. Its complex synthesis method and high cost may limit its widespread use, but further research is needed to explore its full potential. The biochemical and physiological effects of methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate, as well as its mechanism of action, make it a promising candidate for the development of novel cancer therapies.

Scientific Research Applications

Methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 3-[[[2-(2-cyanobenzimidazol-1-yl)acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-19(25)14-6-4-5-13(9-14)11-21-18(24)12-23-16-8-3-2-7-15(16)22-17(23)10-20/h2-9H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKOEJVTNJTYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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